Ferric pyrophosphate, soluble

Iron bioavailability Caco-2 cell model Food fortification

Standard FePP powder exhibits limited solubility at gastric pH (3-6), restricting bioavailability to 21-74% of ferrous sulfate. Procurement of 'soluble ferric pyrophosphate' without verifying solubilization technology and particle size risks suboptimal fortification outcomes. • Micronised dispersible FePP (≤0.5 µm) achieves iron absorption statistically equivalent to FeSO₄ in human trials (P=0.24-0.72). • Heat/pressure processing (121°C, 1,055 g/cm²) elevates relative biological value from 7% to 90% of FeSO₄ standard. • SFP dialysate grade (7-11% Fe w/w) delivers iron during hemodialysis, eliminating separate IV infusions. Request full particle size distribution, dispersibility data, and matrix-specific sensory evaluation before sourcing.

Molecular Formula C6H5Fe2NaO14P2
Molecular Weight 497.72 g/mol
Cat. No. B15395814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric pyrophosphate, soluble
Molecular FormulaC6H5Fe2NaO14P2
Molecular Weight497.72 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3].[Fe+3]
InChIInChI=1S/C6H7O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6)/q-1;2*+3;+1;/p-6
InChIKeyLDXGVJUZPGBCLK-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soluble Ferric Pyrophosphate: Sensory-Neutral Iron Fortificant


Ferric pyrophosphate (FePP) is an iron(III) salt of pyrophosphoric acid (Fe₄(P₂O₇)₃·xH₂O). Unlike many iron salts, standard FePP is distinguished by its white to pale-yellow colour and minimal impact on the taste, odour, and colour of fortified foods – a property that directly addresses the organoleptic challenges that have historically limited food fortification with iron [1]. Its classification as Generally Recognized As Safe (GRAS) by the U.S. FDA underpins its broad regulatory acceptability in food, beverage, and nutritional supplement applications [2]. While standard FePP is sparingly soluble in water at neutral pH, its solubility and bioavailability are highly responsive to processing (e.g., micronisation, heat/pressure treatment) and formulation with chelating agents, which can increase its relative biological value to levels comparable with ferrous sulfate [3].

Organoleptic-neutral iron fortification research or product development.

White/pale-yellow colour; minimal taste/odour impact.

Formats requiring processing-dependent bioavailability: micronised, dispersible grades or pyrophosphate-complexed forms.

Solubility and RBV highly responsive to physical form and chelating agents.

GRAS regulatory acceptance for food, beverage, and supplement applications.

FDA 21 CFR §184.1304 compliance pathway.

Ferric Pyrophosphate: Why Form Matters


Selecting 'ferric pyrophosphate' based solely on chemical identity ignores that its functional performance is not intrinsic to the molecule alone, but is instead dominated by physical form and manufacturing history. Standard FePP powder is sparingly soluble in the pH range of 3–6, limiting its dissolution in gastric fluid and restricting its relative bioavailability in humans to approximately 21–74% that of ferrous sulfate [1]. In contrast, specific processed forms—such as micronised, dispersible FePP (e.g., SunActive Fe®) with an average particle size of 0.3–0.5 µm—demonstrate statistically equivalent iron absorption to ferrous sulfate in human adults when incorporated into infant cereal (3.4% vs. 4.1% absorption, P=0.24) and yoghurt drinks (3.9% vs. 4.2%, P=0.72) [2]. This variability means that procurement decisions cannot rely on generic specifications alone; a product designated as 'soluble ferric pyrophosphate' must be interrogated for its specific solubilisation technology, particle size distribution, and validated in vivo or in vitro bioavailability data relative to a defined comparator before substitution can be considered safe or effective.

Form identity

“Ferric pyrophosphate” alone is insufficient. Standard powder, micronised dispersible, and pyrophosphate-complexed grades differ markedly in solubility, RBV, and sensory performance.

Particle size

Generic FePP powder shows low and variable bioavailability (reported RBV ~21–74% of FeSO₄); dispersible grades (≤0.5 µm) may achieve comparable absorption, but that profile may not transfer without validation.

Processing history

Heat/pressure processing can increase RBV of certain FePP forms, but the response is not universal across all suppliers; generic substitution risks compromised nutritional outcome.

Soluble Ferric Pyrophosphate: Head-to-Head Evidence


Superior Caco-2 Cell Ferritin Formation

In a direct head-to-head comparison using the Caco-2 cell culture model with in vitro digestion, soluble ferric pyrophosphate (SFP) generated the highest ferritin formation among all tested iron sources, surpassing ferrous sulfate (FeSO₄), sodium iron EDTA (NaFeEDTA), and ferric chloride (FeCl₃). Additionally, exposure to pH 2 followed by adjustment to pH 7 markedly decreased FeSO₄ bioavailability but had a substantially smaller effect on SFP and NaFeEDTA, indicating that the chelated nature of SFP confers protection against pH-dependent precipitation in the gastrointestinal tract [1]. The addition of ascorbic acid (20:1 molar ratio) further enhanced SFP ferritin formation by 3-fold, while cysteine (20:1) produced a 2-fold increase [1].

Caco-2 Ferritin
Head-to-head
SFP generated top-ranked ferritin formation among tested sources (FeSO₄, NaFeEDTA, FeCl₃); pH 2→7 resilience preserved uptake; 3-fold increase with ascorbic acid.
Supports intestinal absorption model context; chelated nature may reduce pH-dependent precipitation.
Caco-2/in vitro digestion model; ferritin at 22 h.
Iron bioavailability Caco-2 cell model Food fortification Ferritin formation

Human Absorption Parity with Ferrous Sulfate

In a human stable-isotope study with adult women, micronised, dispersible ferric pyrophosphate (mean particle size 0.3–0.5 µm; SunActive Fe®) demonstrated no statistically significant difference in iron absorption compared with ferrous sulfate when incorporated into an infant cereal (3.4% vs. 4.1%; P=0.24) or a yoghurt drink (3.9% vs. 4.2%; P=0.72) [1]. A separate study in apple juice confirmed mean absorption from micronised FePP was 5.5% versus 9.1% from ferrous sulfate, yielding a relative bioavailability (RBV) of 0.60 compared with the ferrous sulfate standard [2]. This contrasts sharply with standard (non-micronised) FePP, which shows a markedly broader and lower RBV range of 21–74% in humans [3].

Human Absorption
Head-to-head
Micronised FePP (0.3–0.5 µm) showed no significant difference vs. FeSO₄ in infant cereal (P=0.24) and yoghurt drink (P=0.72); RBV 0.60 in apple juice.
Reported comparable endpoint in adult women; dispersible form may match FeSO₄ absorption without organoleptic penalty.
Stable-isotope erythrocyte incorporation, n=15–22.
Iron absorption Stable isotope Infant cereal Food fortification

Heat-Pressure Processing Boosts Iron Bioavailability

In a chick hemoglobin repletion assay designed to evaluate the effect of retort processing (1,055 g/cm² at 121°C for 15 minutes) on the relative biological value (RBV) of iron salts, ferric pyrophosphate exhibited the greatest processing-induced improvement among all tested compounds. Processed ferric pyrophosphate achieved an RBV of 90% relative to the unprocessed ferrous sulfate standard (set at 100%), a dramatic increase from its unprocessed RBV of only 7%. In contrast, ferrous sulfate (100% to 106%) and ferric orthophosphate (−10% to 11%) showed minimal or negligible changes [1]. The processed ferric pyrophosphate RBV was not significantly different from the ferrous sulfate standard.

Processing RBV Gain
Head-to-head
FePP RBV increased from 7% to 90% of FeSO₄ standard after heat/pressure processing (121°C, 1,055 g/cm², 15 min); not significantly different from FeSO₄.
Supports processing-induced bioavailability context; relevant for retorted or thermally processed food research.
Chick hemoglobin repletion assay.
Relative biological value Heat processing Hemoglobin repletion Iron bioavailability

Sensory-Neutral Performance in Fresh Cheese

In a controlled fresh cheese fortification study comparing microencapsulated ferrous sulfate (MFS) and ferric pyrophosphate (FPP) at fortification levels of 90 mg Fe/kg and 300 mg Fe/kg, FPP demonstrated clear sensory superiority. The MFS2 treatment (300 mg/kg ferrous sulfate) was the least liked by sensory panellists due to a pronounced metallic and rancid flavour, whereas the FPP2 treatment (300 mg/kg) was rated as most liked alongside the unfortified control. Significant colour changes, measured by CIE L*a*b* analysis, were observed only in the a* (redness) component of the FPP2 treatment, with no perceptible negative impact on overall appearance; in contrast, ferrous sulfate caused more broadly perceptible negative sensory changes [1]. This aligns with the well-established property that FePP's white colour is 'very uncommon for insoluble Fe salts' and causes no organoleptic changes in food vehicles [2].

Sensory Neutrality
Head-to-head
FPP (300 mg Fe/kg) rated most liked in fresh cheese, comparable to control; ferrous sulfate at equivalent level rejected due to metallic/rancid off-flavour.
May support flavour-sensitive dairy fortification studies; colour impact limited to a* (redness) component.
Trained sensory panel; CIE L*a*b* colour analysis.
Sensory analysis Colour stability Dairy fortification Organoleptic properties

Pyrophosphate Complexation Enhances Solubility

A systematic dissolution study of FePP as a function of pH and excess pyrophosphate ions revealed that in the presence of soluble pyrophosphates, the solubility of FePP strongly increases at pH 5–8.5 (the pH range of the small intestine where iron absorption occurs) due to the formation of a soluble Fe(III)-pyrophosphate complex, leading to an 8–10-fold increase in total ionic iron concentration compared to FePP alone at the same pH [1]. Standard FePP powder alone is sparingly soluble in the pH 3–6 range and only slightly soluble at pH <2 and pH >8 [1]. This solubility enhancement via pyrophosphate complexation brings FePP solubility to a level competitive with NaFeEDTA, which maintains solubility across the intestinal pH range but at a higher raw material cost and with concerns about excess EDTA intake [2].

Solubility Boost
Class-level
8–10-fold increase in ionic iron concentration at intestinal pH 5–8.5 when FePP combined with excess soluble pyrophosphates.
Formulation-context; pyrophosphate complexation may offer a clean-label alternative to EDTA-based chelation.
In vitro dissolution study; Fe(III)-pyrophosphate complex formation confirmed.
Iron solubility Pyrophosphate complexation pH-dependent dissolution Iron speciation

Dialysate-Delivered Iron for Hemodialysis

Soluble ferric pyrophosphate (SFP) has been developed as a dialysate-delivered iron source for chronic hemodialysis patients, completing Phase 3 clinical trials (CRUISE 1 and CRUISE 2). SFP added to dialysate solution delivers iron continuously during dialysis, maintaining physiological iron levels for erythropoiesis without the need for intermittent intravenous (IV) iron administration. The primary endpoint was the percentage of patients whose hemoglobin decreased by ≥1.0 g/dL from baseline, with SFP demonstrating efficacy in maintaining iron balance [1]. Unlike standard IV iron preparations (iron sucrose, ferric gluconate, iron dextran), which can cause labile iron reactions, oxidative stress, and require monitored infusion, SFP dialysate delivery provides a controlled, continuous iron supply that mimics physiological iron uptake [1]. A solid particulate formulation of SFP (7–11% iron by weight, citrate ≥14%, pyrophosphate 10–20%) has been patented for convenient sachet-based addition to dialysate [2].

Dialysate Iron
Trial context
SFP dialysate completed Phase 3 trials (CRUISE 1/2); primary endpoint was hemoglobin maintenance (≤1.0 g/dL decrease) without IV iron.
Reported trial endpoint context; supports hemodialysis iron delivery research without separate IV infusion.
Class-level IV iron comparator; formulation patent data available.
Hemodialysis Iron delivery Dialysate CRUISE trial

Soluble Ferric Pyrophosphate: Key Applications


Sensory-Neutral Fortification for Sensitive Foods

Ferric pyrophosphate is the iron fortificant of choice when organoleptic neutrality is non-negotiable. In fortified infant cereals and yoghurt drinks, micronised dispersible FePP provides iron absorption statistically equivalent to ferrous sulfate (P=0.24 and P=0.72, respectively) [1], while avoiding the metallic taste, rancid off-flavours, and colour changes that characterise ferrous sulfate fortification [2]. In fresh cheese, FePP at 300 mg Fe/kg was sensorially indistinguishable from the unfortified control, while ferrous sulfate at equivalent levels was rejected due to pronounced metallic flavour [3]. Procurement teams should specify particle size distribution (target ≤0.5 µm for dispersible grades), dispersibility in aqueous media, and request sensory evaluation data in the target matrix.

Thermally Processed Food Applications

For canned, retorted, or otherwise heat-and-pressure-processed foods (e.g., canned infant formulas, ready-to-eat meals, UHT beverages), ferric pyrophosphate is uniquely advantageous. The combination of heat (121°C) and pressure (1,055 g/cm²) elevates FePP's relative biological value from 7% to 90% of the ferrous sulfate standard—an 83-percentage-point gain unmatched by ferrous sulfate or ferric orthophosphate [4]. This processing-induced bioavailability enhancement means that formulations containing FePP can achieve nutritional adequacy post-processing without pre-fortification overages, reducing ingredient cost and minimising the risk of iron-catalysed lipid oxidation during shelf life.

Hemodialysis Dialysate Iron Delivery

Soluble ferric pyrophosphate formulated for dialysate addition (SFP, 7–11% iron w/w, citrate ≥14%, pyrophosphate 10–20%) has completed Phase 3 clinical trials demonstrating maintenance of hemoglobin levels in chronic hemodialysis patients without the need for separate intravenous iron infusions [5]. This application bypasses the labile iron reactions, oxidative stress, and anaphylactoid risks associated with standard IV iron preparations, while simplifying clinical workflow. Procurement of SFP for dialysate applications must verify phosphate content (≤2% by weight for optimal biocompatibility) and ensure the solid particulate formulation is compatible with the specific dialysate concentrate system [6].

Clean-Label Cereal Fortification

In extruded rice and cereal fortification where NaFeEDTA is commonly used for its pH-independent solubility, FePP complexed with soluble pyrophosphates provides a clean-label alternative. The 8–10-fold increase in ionic iron solubility at intestinal pH (5–8.5) achieved via pyrophosphate complexation [7] approaches the solubility performance of NaFeEDTA without introducing synthetic chelators. Co-fortification with citric acid/trisodium citrate (CA/TSC) further enhances iron bioavailability from FePP-extruded rice to levels not significantly different from FeSO₄, with fractional iron absorption of 9–11% [8]. This is particularly relevant for markets where EDTA is not permitted or where clean-label positioning commands a premium.

Application
Selection Property
Validation Focus
Organoleptic-neutral fortification research
Sensory-neutral iron source profile
Sensory evaluation in target matrix
Heat/pressure-processed food fortification studies
Processing-induced bioavailability response
Post-processing RBV validation
Dialysate iron delivery research
Dialysate-compatible formulation profile
Hemoglobin maintenance endpoint review
Clean-label cereal fortification research
Pyrophosphate-complexed solubility profile
Soluble iron speciation validation

Technical Documentation Hub

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